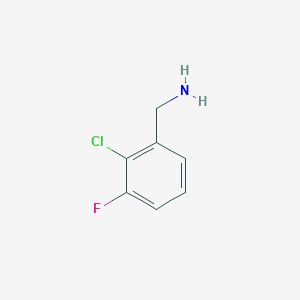

(2-Chloro-3-fluorophenyl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-chloro-3-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN/c8-7-5(4-10)2-1-3-6(7)9/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTNYGEBHHWVMBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679340 | |

| Record name | 1-(2-Chloro-3-fluorophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72235-54-2 | |

| Record name | 1-(2-Chloro-3-fluorophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Chloro-3-fluorophenyl)methanamine: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloro-3-fluorophenyl)methanamine is a substituted benzylamine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring both a chloro and a fluoro group on the phenyl ring, imparts specific electronic and steric properties that are of significant interest in the design of novel therapeutic agents and other functional molecules. This guide provides a comprehensive overview of its chemical identity, robust synthetic protocols, and key applications, offering a technical resource for professionals in the field.

Chemical Structure and Nomenclature

The foundational step in understanding any chemical entity is to establish its precise structure and systematic name.

IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] It is also commonly referred to by its semi-systematic name, 2-chloro-3-fluorobenzylamine . Other synonyms include 2-chloro-3-fluorobenzenemethanamine.

Chemical Structure and Properties

The molecular structure of this compound consists of a benzylamine core where the phenyl ring is substituted with a chlorine atom at the 2-position and a fluorine atom at the 3-position.

Key Chemical Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₇ClFN | PubChemLite[1] |

| Molecular Weight | 159.59 g/mol | PubChem[2] |

| CAS Number | 72235-54-2 | BLD Pharm[3] |

The presence of the electronegative chloro and fluoro substituents influences the electron density of the aromatic ring and the basicity of the amine group, which in turn can affect the compound's reactivity and its interactions with biological targets.

"C1" -- "C5"; "C5" -- "C3"; "C3" -- "C6"; "C6" -- "C2"; "C2" -- "C4"; "C4" -- "C1"; "C2" -- "Cl"; "C3" -- "F"; "C1" -- "C7"; "C7" -- "N"; }

Figure 1: Chemical structure of this compound.Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the preparation of the corresponding benzonitrile precursor, followed by its reduction.

Synthesis of the Precursor: 2-Chloro-3-fluorobenzonitrile

The key intermediate, 2-chloro-3-fluorobenzonitrile, can be synthesized from the readily available 2-chloro-3-fluoroaniline via a Sandmeyer reaction.[4] This classic transformation in organic chemistry provides a reliable method for the conversion of an aryl amine to an aryl nitrile.[4][5][6]

Reaction Scheme:

start [label="2-Chloro-3-fluoroaniline", shape=oval, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; diazonium [label="Diazonium Salt Intermediate", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="2-Chloro-3-fluorobenzonitrile", shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> diazonium [label="NaNO₂, HCl, 0-5 °C"]; diazonium -> product [label="CuCN, KCN"]; }

Figure 2: Synthetic pathway for 2-chloro-3-fluorobenzonitrile via the Sandmeyer reaction.Experimental Protocol: Sandmeyer Reaction

-

Diazotization: 2-Chloro-3-fluoroaniline is dissolved in a suitable acidic medium, typically aqueous hydrochloric acid, and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt. The temperature control at this stage is critical to prevent the decomposition of the unstable diazonium intermediate.

-

Cyanation: The cold diazonium salt solution is then slowly added to a solution of copper(I) cyanide and potassium cyanide. The reaction mixture is typically warmed to facilitate the displacement of the diazonium group with the cyanide nucleophile, leading to the formation of 2-chloro-3-fluorobenzonitrile.

-

Work-up and Purification: Upon completion of the reaction, the mixture is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by techniques such as distillation or column chromatography to yield pure 2-chloro-3-fluorobenzonitrile.

Reduction of 2-Chloro-3-fluorobenzonitrile to this compound

The final step in the synthesis is the reduction of the nitrile group of 2-chloro-3-fluorobenzonitrile to a primary amine. This can be effectively accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Reaction Scheme:

start [label="2-Chloro-3-fluorobenzonitrile", shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="this compound", shape=oval, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> product [label="1. LiAlH₄, THF\n2. H₂O work-up"]; }

Figure 3: Reduction of 2-chloro-3-fluorobenzonitrile to the target amine.Experimental Protocol: Lithium Aluminum Hydride Reduction

-

Safety Precaution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent that reacts violently with water. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.[7][8]

-

Reaction Setup: A solution of 2-chloro-3-fluorobenzonitrile in a dry, aprotic solvent such as tetrahydrofuran (THF) is prepared in a flask under an inert atmosphere.

-

Reduction: A solution or suspension of lithium aluminum hydride in THF is slowly added to the nitrile solution at a controlled temperature, typically 0 °C to room temperature. The reaction is exothermic and should be monitored carefully.

-

Quenching and Work-up: After the reaction is complete, the excess LiAlH₄ is cautiously quenched by the sequential and slow addition of water, followed by an aqueous sodium hydroxide solution, and then more water (Fieser work-up).[9] This procedure results in the formation of a granular precipitate of aluminum salts that can be easily filtered off.

-

Isolation and Purification: The organic filtrate is collected, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by distillation under reduced pressure or by conversion to a hydrochloride salt followed by recrystallization.

Alternative Method: Catalytic Hydrogenation

Catalytic hydrogenation offers a milder alternative to LiAlH₄ reduction and is often preferred in industrial settings.[10] This method involves treating a solution of the nitrile with hydrogen gas in the presence of a metal catalyst, such as Raney nickel or palladium on carbon.[11] The reaction is typically carried out in a pressure vessel at elevated hydrogen pressure and temperature. The choice of catalyst, solvent, and reaction conditions is crucial to ensure high selectivity for the primary amine and to minimize the formation of secondary and tertiary amine byproducts.[11][12]

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the benzylic protons (CH₂) and a broad singlet for the amine protons (NH₂), which is exchangeable with D₂O. The aromatic region would display complex multiplets due to the coupling between the aromatic protons and the fluorine atom.

-

¹³C NMR: The carbon NMR would show a signal for the benzylic carbon and distinct signals for the aromatic carbons, with their chemical shifts influenced by the chloro and fluoro substituents. Carbon-fluorine coupling would also be observed.

-

IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion would be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in a roughly 3:1 ratio).

Applications in Research and Drug Development

Substituted benzylamines are a cornerstone of medicinal chemistry, and the unique electronic properties conferred by the 2-chloro-3-fluoro substitution pattern make this compound a particularly interesting building block.

The incorporation of fluorine into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[13] The chloro substituent can also play a crucial role in directing binding interactions and influencing the overall electronic nature of the molecule.

While specific pharmacological data for this compound itself is limited in the public domain, the 2-chloro-3-fluorophenyl moiety is found in a variety of patented compounds with potential therapeutic applications. These applications span a wide range of disease areas, highlighting the versatility of this structural motif in drug design. For instance, this moiety has been incorporated into molecules designed as:

-

Kinase Inhibitors: For the treatment of proliferative diseases such as cancer.[14]

-

Enzyme Inhibitors: Including inhibitors of cyclic nucleotide phosphodiesterases.[15]

-

Modulators of CNS Targets: For the treatment of neurological and psychiatric disorders.[16][17]

The amine functionality of this compound provides a convenient handle for further chemical modifications, allowing for its incorporation into larger, more complex molecules through reactions such as amidation, reductive amination, and N-alkylation.

Safety and Handling

This compound is expected to be a corrosive and toxic compound.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of organic synthesis and medicinal chemistry. Its synthesis, primarily through the reduction of 2-chloro-3-fluorobenzonitrile, is achievable through well-established chemical transformations. The unique substitution pattern of this compound makes it an attractive building block for the development of novel, biologically active molecules. As the demand for sophisticated and highly functionalized small molecules continues to grow, the importance of intermediates like this compound in driving innovation in drug discovery and materials science is set to increase.

References

- 1. PubChemLite - this compound (C7H7ClFN) [pubchemlite.lcsb.uni.lu]

- 2. (3-Chloro-2-fluorophenyl)methanamine | C7H7ClFN | CID 2773614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 72235-54-2|this compound|BLD Pharm [bldpharm.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. ch.ic.ac.uk [ch.ic.ac.uk]

- 8. REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE [ch.ic.ac.uk]

- 9. Workup [chem.rochester.edu]

- 10. US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 15. US5712298A - Fluoroalkoxy-substituted benzamides and their use as cyclic nucleotide phosphodiesterase inhibitors - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. EP2474521B1 - High purity degree 2-[4-(3- and 2-fluorobenzyloxy)benzylamino]propanamides for use as medicaments and pharmaceutical formulations containing them - Google Patents [patents.google.com]

An In-depth Technical Guide to (2-Chloro-3-fluorophenyl)methanamine: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of (2-Chloro-3-fluorophenyl)methanamine, a halogenated benzylamine derivative that serves as a crucial intermediate in synthetic and medicinal chemistry. For researchers, scientists, and professionals in drug development, understanding the properties, synthesis, and application of such building blocks is paramount for the rational design of novel therapeutic agents. This document delves into the core characteristics of this compound, providing field-proven insights and detailed methodologies.

Core Compound Identity and Physicochemical Properties

This compound, also known as 2-Chloro-3-fluorobenzylamine, is a substituted aromatic amine whose structural features—a chlorine and a fluorine atom on the phenyl ring—impart unique electronic and lipophilic properties. These characteristics are highly sought after in medicinal chemistry to modulate a drug candidate's metabolic stability, binding affinity, and overall pharmacokinetic profile.

Key Identifiers:

-

Chemical Name: this compound

-

Synonyms: 2-Chloro-3-fluorobenzylamine

-

Molecular Formula: C₇H₇ClFN[2]

Physicochemical Data Summary:

The strategic placement of halogen atoms significantly influences the molecule's physical properties. While extensive experimental data for the 2-chloro-3-fluoro isomer is not broadly published, data from closely related isomers and predictive models provide a reliable profile.

| Property | Value / Description | Source |

| Molecular Weight | 159.59 g/mol | [2] |

| Appearance | Colorless to light yellow liquid (predicted) | - |

| Boiling Point | ~216.5 ± 25.0 °C at 760 mmHg (Predicted) | [2] |

| Density | ~1.3 ± 0.1 g/cm³ (Predicted) | [2] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and dichloromethane. | - |

| pKa | 8.35 ± 0.10 (Predicted for the 3-chloro-2-fluoro isomer, expected to be similar) | [3] |

Note: Some physical properties are estimated based on data for the isomeric compound (3-Chloro-2-fluorophenyl)methanamine or predictive software, as specific experimental values for the 2,3-isomer are not consistently available in the literature.

Synthesis Pathway: From Benzonitrile to Benzylamine

The most prevalent and industrially scalable method for the synthesis of benzylamines is the reduction of the corresponding benzonitrile. This transformation is a cornerstone of amine synthesis, offering high yields and purity. The synthesis of this compound typically starts from 2-Chloro-3-fluorobenzonitrile.

The key transformation is the reduction of the nitrile (-C≡N) group to an aminomethyl (-CH₂NH₂) group. This can be achieved through several robust methods, with catalytic hydrogenation being the most common due to its efficiency and favorable environmental profile.

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol describes a standard laboratory-scale procedure for the catalytic hydrogenation of 2-Chloro-3-fluorobenzonitrile. The choice of catalyst and reaction conditions is critical for achieving high selectivity and preventing side reactions, such as dehalogenation.

Materials and Reagents:

-

2-Chloro-3-fluorobenzonitrile

-

Palladium on Carbon (5% or 10% Pd/C) or Raney Nickel (slurry)

-

Solvent: Ethanol or Methanol

-

Hydrogen Gas (H₂)

-

Pressurized hydrogenation vessel (e.g., Parr hydrogenator)

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

Procedure:

-

Vessel Preparation: The hydrogenation vessel is charged with 2-Chloro-3-fluorobenzonitrile (1.0 eq) and the chosen solvent (e.g., Ethanol, ~10-15 mL per gram of nitrile).

-

Catalyst Addition: The catalyst (e.g., 5% Pd/C, typically 1-5 mol% relative to the substrate) is carefully added to the mixture under an inert atmosphere to prevent ignition of the dry catalyst in air. For Raney Nickel, the slurry is added after washing with the reaction solvent.

-

Inerting: The vessel is sealed and purged several times with an inert gas (Nitrogen or Argon) to remove all oxygen, which can poison the catalyst and create a safety hazard with hydrogen.

-

Hydrogenation: The vessel is then pressurized with hydrogen gas to the desired pressure (typically 50-500 psi). The reaction mixture is stirred vigorously at a set temperature (ranging from ambient to 60°C)[4].

-

Causality: The combination of hydrogen pressure, temperature, and efficient stirring maximizes the contact between the substrate, dissolved hydrogen, and the catalyst surface, driving the reaction to completion. The choice of a noble metal catalyst like Palladium is based on its high activity for nitrile reduction under relatively mild conditions[5].

-

-

Reaction Monitoring: The progress of the reaction is monitored by observing the cessation of hydrogen uptake. Alternatively, small aliquots can be carefully depressurized, filtered, and analyzed by techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the vessel is depressurized and purged again with an inert gas. The reaction mixture is filtered through a pad of filter aid (Celite®) to remove the catalyst. The filter cake should be washed with a small amount of the solvent to recover any residual product and must be kept wet to prevent autoignition.

-

Isolation: The solvent is removed from the filtrate under reduced pressure (rotary evaporation) to yield the crude this compound.

-

Purification: If necessary, the product can be further purified by vacuum distillation or column chromatography to achieve the desired purity for subsequent applications.

Applications in Drug Development & Medicinal Chemistry

Halogenated aromatic compounds are indispensable in modern medicinal chemistry. The incorporation of chlorine and fluorine atoms can enhance a molecule's therapeutic potential by modulating its electronic properties, lipophilicity, and metabolic stability[6]. This compound is a versatile building block used in the synthesis of a wide range of biologically active molecules.

Its primary utility lies in its nucleophilic amine group, which readily participates in reactions to form amides, sulfonamides, ureas, and secondary amines—scaffolds commonly found in pharmaceutical agents.

Caption: Role of this compound in generating diverse pharmaceutical scaffolds.

Case Study: Precursor for Enzyme Inhibitors

While specific drugs containing the exact (2-Chloro-3-fluorophenyl)methylamine moiety are not prominently in the public domain, its isomers are key components in developing targeted therapies. For example, the related compound 4-Chloro-3-fluorobenzylamine is used to prepare inhibitors of DNA polymerase IIIC, an essential enzyme for bacterial replication in certain Gram-positive pathogens[7].

The synthetic logic involves a nucleophilic substitution reaction where the aminobenzylamine displaces a leaving group on a heterocyclic core, such as a pyrazolopyrimidinone[7]. This demonstrates the role of chloro-fluorobenzylamines as crucial side-chain precursors that can be installed onto a core scaffold to optimize binding interactions within an enzyme's active site. The halogen substituents can form specific halogen bonds or hydrophobic interactions, enhancing potency and selectivity.

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound requires careful handling to ensure laboratory safety. The following information is synthesized from safety data sheets (SDS) of the compound and its close isomers.

Hazard Identification:

-

Classification: Likely classified as corrosive. Causes severe skin burns and eye damage[8][9]. May cause respiratory irritation.

-

Signal Word: Danger[8]

Precautionary Measures & Personal Protective Equipment (PPE):

| Precaution Type | Recommended Action |

| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling[10]. |

| Eye/Face Protection | Wear chemical safety goggles and/or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[10]. |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile, neoprene) and a lab coat or chemical-resistant apron to prevent skin exposure[10]. |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors[10]. |

First Aid Measures:

-

If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[10].

-

In Case of Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[10].

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[10].

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[10].

Storage and Disposal:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It is recommended to store under an inert atmosphere (e.g., Nitrogen or Argon) as the compound may be air-sensitive[3][10]. Store locked up.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound stands as a valuable and versatile chemical intermediate for the pharmaceutical and life sciences industries. Its unique substitution pattern offers a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the discovery and development of next-generation therapeutics. The protocols and data presented in this guide serve as a foundational resource for researchers engaged in this critical work.

References

- 1. 3 - Chloro - 2 - fluorobenzylamine, CAS No. 72235-55-3 - iChemical [ichemical.com]

- 2. echemi.com [echemi.com]

- 3. Cas 72235-55-3,3-CHLORO-2-FLUOROBENZYLAMINE | lookchem [lookchem.com]

- 4. 3-CHLORO-2-FLUOROBENZYLAMINE, CasNo.72235-55-3 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 5. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [wap.guidechem.com]

- 8. 2-CHLORO-6-FLUOROBENZYLAMINE | 15205-15-9 [chemicalbook.com]

- 9. (3-Chloro-2-fluorophenyl)methanamine | C7H7ClFN | CID 2773614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Synthesis of (2-Chloro-3-fluorophenyl)methanamine from 2-chloro-3-fluorobenzaldehyde

<An In-depth Technical Guide to the Synthesis of (2-Chloro-3-fluorophenyl)methanamine via Reductive Amination

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable substituted benzylamine that serves as a key building block in medicinal chemistry and the synthesis of fine chemicals. Its structural motifs are found in a range of biologically active molecules. This guide provides a comprehensive technical overview for the synthesis of this target molecule starting from 2-chloro-3-fluorobenzaldehyde. The primary focus is on the reductive amination pathway, a robust and widely utilized method for amine synthesis. We will delve into the mechanistic underpinnings, reagent selection rationale, a detailed experimental protocol, characterization techniques, and troubleshooting strategies to ensure a high-yield, reproducible synthesis.

Introduction: Strategic Importance and Synthetic Overview

Substituted benzylamines are privileged scaffolds in drug discovery, appearing in molecules targeting a wide array of physiological pathways. The specific substitution pattern of this compound, featuring both chloro and fluoro groups, offers chemists a handle to modulate pharmacokinetic and pharmacodynamic properties such as metabolic stability, lipophilicity, and binding interactions. The starting material, 2-chloro-3-fluorobenzaldehyde, is a readily accessible precursor, making the transformation to the desired primary amine a critical and practical synthetic step.

The most direct and efficient method for this conversion is reductive amination . This powerful one-pot or sequential reaction involves two key stages:

-

Imine Formation: The reaction between the aldehyde (2-chloro-3-fluorobenzaldehyde) and an amine source (typically ammonia or a surrogate) to form a C=N double bond, yielding an imine intermediate.

-

Reduction: The in-situ reduction of the imine to the corresponding amine using a selective reducing agent.

This guide will focus on a practical and scalable protocol using common laboratory reagents.

The Heart of the Reaction: Reductive Amination Mechanism

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and control, which circumvents issues like over-alkylation common in other methods.[1] The process begins with the nucleophilic attack of an amine source on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a transient imine, which is often protonated under reaction conditions to form a more electrophilic iminium ion. This ion is then readily reduced by a hydride agent to furnish the final amine product.

Mildly acidic conditions (pH 4-5) can catalyze imine formation by protonating the carbonyl oxygen, thereby activating the aldehyde.[1] However, highly acidic conditions are detrimental as they will protonate the amine nucleophile, rendering it unreactive.[1] The choice of reducing agent is therefore critical; it must be capable of reducing the iminium ion but be slow to react with the starting aldehyde.[1][2]

References

Introduction: The Strategic Importance of Halogenated Building Blocks in Modern Drug Discovery

An In-depth Technical Guide to the Commercial Availability and Sourcing of (2-Chloro-3-fluorophenyl)methanamine for Research and Development

In the landscape of contemporary medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine and chlorine, into molecular scaffolds is a cornerstone of rational drug design. These elements can profoundly influence a compound's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.[1][2] this compound, a disubstituted benzylamine derivative, represents a key chemical intermediate that offers a unique combination of these attributes. Its utility stems from the specific ortho- and meta-positioning of the chloro and fluoro groups on the phenyl ring, which provides chemists with a versatile platform for synthesizing novel and complex molecular entities. This guide provides an in-depth analysis of the commercial availability of this compound, offering practical guidance for researchers, scientists, and drug development professionals on its procurement, quality assessment, and safe handling.

Physicochemical Properties and Specifications

This compound, also known by its synonym 2-Chloro-3-fluorobenzylamine, is a crucial reagent for introducing the 2-chloro-3-fluorophenylmethyl moiety into target molecules. A clear understanding of its chemical and physical properties is essential for its effective use in synthesis and for ensuring laboratory safety.

Compound Identification:

Key Physicochemical Data:

| Property | Value | Source |

| Physical Form | Liquid | |

| Purity (Typical) | ≥95% - 97% | [6] |

| Storage Conditions | 2-8°C, Keep in dark place, sealed in dry, inert atmosphere | [4] |

| SMILES | NCC1=CC=CC(F)=C1Cl | [4] |

| InChI Key | DTNYGEBHHWVMBK-UHFFFAOYSA-N | [3] |

Commercial Availability and Supplier Landscape

This compound is readily available from a variety of chemical suppliers who specialize in providing building blocks for research and development. The compound is typically offered in research quantities ranging from grams to kilograms. When selecting a supplier, it is crucial to consider factors beyond price, including stated purity, availability of analytical data (e.g., Certificate of Analysis), and lead times.

Table of Commercial Suppliers:

| Supplier | Product Name | CAS Number | Purity/Specification | Notes |

| Sigma-Aldrich (Distributor) | 2-Chloro-3-fluorobenzylamine | 72235-54-2 | Not specified; partner product | Distributes for Fluorochem. |

| BLD Pharm | This compound | 72235-54-2 | Not specified; analytical data available | Offers NMR, HPLC, LC-MS, UPLC data.[4] |

| ChemShuttle | (3-chloro-2-fluorophenyl)methanamine | 72235-55-3 | 95% | *Note: ChemShuttle lists a different CAS and isomer. Researchers should verify the structure.[6] |

| PubChem Vendors | This compound | 72235-54-2 | Varies by vendor | PubChem provides an aggregated list of suppliers for this compound.[5] |

Note: It is critical for researchers to confirm the CAS number and isomeric identity of the product before purchase. For example, (3-Chloro-2-fluorophenyl)methanamine (CAS 72235-55-3) is a distinct isomer with different properties.[5][6]

Supplier Qualification and Quality Control Workflow

The integrity of research and development outcomes is directly linked to the quality of starting materials. A robust procurement process is therefore essential. The following workflow outlines key steps for qualifying suppliers and ensuring the quality of this compound.

Caption: Workflow for qualifying suppliers and ensuring the quality of chemical intermediates.

Expert Insight on Quality Control: For early-stage research, a supplier's Certificate of Analysis (CoA) confirming identity and a purity of >95% is often sufficient. However, for later-stage development, particularly when synthesizing compounds for preclinical or clinical studies, independent analytical verification is paramount. In-house testing via ¹H NMR and LC-MS should be performed to confirm the structure and assess the purity profile, identifying any potential impurities that could interfere with subsequent reactions or biological assays.

Handling, Storage, and Safety

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

Key Safety and Handling Protocols:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[7]

-

Hazard Statements: This chemical is associated with significant hazards. It may be fatal if swallowed or in contact with skin and can cause severe skin burns and eye damage.[5][8]

-

First Aid: In case of contact, immediately flush the affected area with plenty of water. If swallowed, do not induce vomiting and seek immediate medical attention.[7][8]

-

Storage: Store containers tightly closed in a dry, cool, and well-ventilated place, typically between 2-8°C.[4] It should be stored under an inert atmosphere as it may be air-sensitive.[7]

Applications in Research and Drug Development

The unique electronic and steric properties conferred by the 2-chloro and 3-fluoro substituents make this building block valuable in the synthesis of pharmacologically active compounds. While specific applications of this compound itself are proprietary or part of ongoing research, the utility of closely related chloro-fluoro benzylamines is well-documented.

For instance, the related isomer 4-Chloro-3-fluorobenzylamine is used to prepare inhibitors of DNA polymerase IIIC, an essential enzyme for bacterial replication in certain Gram-positive pathogens.[9] This highlights the potential of these scaffolds in developing novel antibacterial agents. Furthermore, such compounds are used in the synthesis of molecules that regulate the eIF2B pathway, which is implicated in a range of diseases including neurodegeneration and cancer.[9]

The presence of both chlorine and fluorine is a strategic choice in drug design. Chlorine can participate in halogen bonding and modulate lipophilicity, while the highly electronegative fluorine atom can alter the pKa of the amine group, enhance metabolic stability by blocking sites of oxidation, and improve binding affinity to target proteins.[1][2]

Conclusion

This compound is a commercially accessible and valuable building block for researchers engaged in drug discovery and organic synthesis. Its procurement requires a diligent approach to supplier selection and quality verification to ensure the reliability of experimental results. By understanding its properties, adhering to strict safety protocols, and leveraging its unique chemical characteristics, scientists can effectively utilize this reagent to construct novel molecules with therapeutic potential.

References

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 3. PubChemLite - this compound (C7H7ClFN) [pubchemlite.lcsb.uni.lu]

- 4. 72235-54-2|this compound|BLD Pharm [bldpharm.com]

- 5. (3-Chloro-2-fluorophenyl)methanamine | C7H7ClFN | CID 2773614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemshuttle.com [chemshuttle.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Page loading... [guidechem.com]

An In-depth Technical Guide to the Safe Handling of (2-Chloro-3-fluorophenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This document provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for (2-Chloro-3-fluorophenyl)methanamine (CAS No. 72235-54-2). As a crucial building block in pharmaceutical and agrochemical research, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to work with this compound confidently and safely.

Compound Profile and Inherent Hazards

This compound is a substituted benzylamine that presents a unique combination of chemical properties due to the presence of chloro and fluoro groups on the aromatic ring, in addition to the reactive primary amine. While a comprehensive, publicly available Safety Data Sheet (SDS) for this specific isomer is limited, data from suppliers and analogous compounds allow for a robust hazard assessment.

Key Chemical and Physical Properties:

| Property | Value | Source |

| CAS Number | 72235-54-2 | [1][2] |

| Molecular Formula | C₇H₇ClFN | [1][2] |

| Molecular Weight | 159.59 g/mol | [1][2] |

| Physical Form | Liquid | |

| Boiling Point | 216.5°C at 760 mmHg | [1] |

| Flash Point | 84.7°C | [1] |

| Density | 1.27 g/cm³ | [1] |

| Refractive Index | 1.543 | [1] |

GHS Hazard Classification (Anticipated):

Based on the data for the closely related isomer (3-Chloro-2-fluorophenyl)methanamine (CAS No. 72235-55-3) and general characteristics of halogenated benzylamines, the following GHS classifications are anticipated.[3] It is crucial to handle the compound as if it possesses these hazards until a specific SDS becomes available.

-

Acute Toxicity, Oral: Category 3 or 4 (Toxic or Harmful if swallowed)

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage)

-

Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage)

The primary hazards stem from its corrosive nature, typical of many amines, which can cause severe burns to the skin and eyes upon contact. Inhalation of vapors may cause respiratory tract irritation.

Prudent Practices for Handling and Use

A proactive approach to safety is essential when working with this compound. The following protocols are designed to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE): A Multi-layered Defense

The selection of appropriate PPE is the most critical barrier between the researcher and the chemical. A risk assessment should always precede any handling of this compound.[4][5]

-

Eye and Face Protection: Chemical splash goggles are mandatory.[6] In situations with a higher risk of splashing, such as when transferring larger volumes, a face shield worn over goggles is required.[6]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are essential. Nitrile gloves may offer initial protection for brief handling, but for prolonged contact or immersion, heavier-duty gloves such as neoprene or butyl rubber are recommended.[6] Always inspect gloves for any signs of degradation or perforation before use.

-

Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned. For procedures with a significant splash potential, a chemical-resistant apron over the lab coat is advised.

-

-

Respiratory Protection: All handling of this compound that could generate aerosols or vapors should be conducted within a certified chemical fume hood.[7] If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[8]

Experimental Workflow: A Step-by-Step Protocol for a Typical Amine Reaction

This protocol outlines a standard laboratory procedure involving an amine, such as an acylation or alkylation reaction, incorporating best safety practices.

Objective: To safely perform a reaction using this compound as a starting material.

Methodology:

-

Preparation and Pre-Reaction Setup:

-

Conduct a thorough review of the reaction scheme, identifying all reactants, products, and potential byproducts and their associated hazards.

-

Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

-

Assemble and inspect all glassware for cracks or defects.

-

Have appropriate quenching agents and spill cleanup materials readily available.

-

-

Reagent Handling and Addition:

-

Don the appropriate PPE as outlined in section 2.1.

-

Measure and transfer this compound within the fume hood. Use a syringe or cannula for liquid transfers to minimize exposure.

-

If the reaction is exothermic, add the amine slowly to the reaction mixture with adequate cooling and stirring.

-

-

Reaction Monitoring and Work-up:

-

Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).

-

Upon completion, quench the reaction carefully with a suitable reagent (e.g., water, dilute acid), being mindful of any potential exotherms.

-

Perform extractions and washes within the fume hood.

-

-

Waste Disposal:

-

Segregate halogenated and non-halogenated waste streams into appropriately labeled containers.

-

Dispose of all chemical waste in accordance with institutional and local regulations.

-

Emergency Procedures: Preparedness and Response

Even with meticulous planning, accidental exposures and spills can occur. A well-rehearsed emergency plan is crucial.

In Case of Exposure:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Accidental Release Measures:

For a small spill, the following steps should be taken by trained personnel:[9]

-

Evacuate and Isolate: Alert others in the immediate area and restrict access.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[9]

-

Neutralize (with caution): For small spills of amines, a dilute solution of a weak acid (e.g., citric acid) can be used for neutralization after absorption. This should only be performed by personnel experienced with the procedure.

-

Collect and Dispose: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

For large spills, evacuate the area and contact the institution's emergency response team immediately.

Storage and Incompatibilities

Proper storage is critical to maintaining the stability of this compound and preventing hazardous reactions.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][10] Storage at 2-8°C is recommended.[2] Keep away from direct sunlight and sources of ignition.[10]

-

Incompatible Materials:

-

Acids and Acid Halides: Reacts exothermically and potentially violently.

-

Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.

-

Isocyanates and Halogenated Organics: Incompatible with amines.[11]

-

Visualization of Safe Handling Workflow

The following diagram illustrates the logical flow of a safe handling protocol for this compound.

References

- 1. Page loading... [guidechem.com]

- 2. 72235-54-2|this compound|BLD Pharm [bldpharm.com]

- 3. (3-Chloro-2-fluorophenyl)methanamine | C7H7ClFN | CID 2773614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 5. epa.gov [epa.gov]

- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]

- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 9. chemtekinc.com [chemtekinc.com]

- 10. diplomatacomercial.com [diplomatacomercial.com]

- 11. AMINES, SOLID, CORROSIVE, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Halogenated Benzylamines: A Technical Guide to Their Synthesis, Properties, and Expanding Role in Medicinal Chemistry

Abstract

The benzylamine scaffold is a privileged motif in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its synthetic tractability and ability to engage in critical interactions with biological targets make it a foundational building block in drug discovery. The strategic incorporation of halogen atoms is a time-tested strategy to modulate a molecule's physicochemical and pharmacokinetic properties, including lipophilicity, metabolic stability, and binding affinity.[2][3][4][5] This guide provides a comprehensive technical overview of halogenated benzylamines, a chemical class that synergistically combines the structural benefits of the benzylamine core with the powerful modulatory effects of halogens. We will explore robust synthetic strategies, delve into the nuances of their structure-activity relationships (SAR), and survey their diverse therapeutic applications, from established antifungal agents to emerging CNS drugs, anticancer therapeutics, and molecular imaging probes. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique potential of this versatile chemical scaffold.

The Strategic Role of Halogenation in Benzylamine Scaffolds

The introduction of a halogen atom (F, Cl, Br, I) onto the benzylamine framework is a deliberate design choice aimed at enhancing drug-like properties. This is not merely an act of atomic substitution but a precise tool for fine-tuning molecular behavior.

-

Modulation of Physicochemical Properties: Halogens significantly influence a molecule's electronics and lipophilicity. Fluorine, being highly electronegative, can lower the pKa of the amine group, affecting its ionization state at physiological pH.[5] Conversely, moving down the group to iodine dramatically increases lipophilicity and introduces the potential for specific "halogen bonding" interactions with protein targets—a noncovalent interaction where the halogen acts as an electrophilic Lewis acid.[6][7]

-

Enhancement of Metabolic Stability: Aromatic C-H bonds are often susceptible to metabolic oxidation by cytochrome P450 enzymes. Replacing a hydrogen with a halogen, particularly fluorine, can block this metabolic pathway, thereby increasing the compound's half-life and bioavailability.[3]

-

Improvement of Target Binding and Selectivity: A halogen can serve as a key binding element, occupying a specific pocket within a receptor or enzyme active site. Its size and electronic properties can be tailored to optimize interactions and improve both potency and selectivity for the intended target over off-targets.[8]

The combination of these effects makes halogenated benzylamines a highly versatile and "tunable" platform for addressing diverse therapeutic challenges.

Synthesis of Halogenated Benzylamines: Core Methodologies

The synthesis of halogenated benzylamines is generally robust and can be achieved through several established pathways. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Key Synthetic Pathways

Two primary strategies dominate the synthesis of this compound class:

-

Reductive Amination: This is arguably the most common and versatile method. It involves the reaction of a halogenated benzaldehyde with a primary or secondary amine in the presence of a reducing agent. The reaction proceeds via the formation of an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding amine. This method is highly favored for its operational simplicity and broad substrate scope.[9][10]

-

Hydrogenation of Halogenated Benzonitriles: This approach involves the catalytic hydrogenation of a halogenated benzonitrile. It is a highly efficient method for producing primary benzylamines. Careful control of reaction conditions is crucial to prevent dehalogenation, especially with more labile halogens like bromine and iodine.[11]

The diagram below illustrates these primary synthetic workflows.

Caption: Primary synthetic routes to halogenated benzylamines.

Experimental Protocol: Synthesis via Reductive Amination

This protocol provides a representative procedure for synthesizing a halogenated benzylamine, adapted from methodologies used in the development of antifungal agents.[10]

Objective: To synthesize N-((4-chlorophenyl)methyl)octan-1-amine.

Materials:

-

4-chlorobenzaldehyde (1.0 eq)

-

n-octylamine (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) (anhydrous)

-

Acetic acid (catalytic amount)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 4-chlorobenzaldehyde and dissolve in anhydrous DCM.

-

Amine Addition: Add n-octylamine to the solution, followed by a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 30 minutes. Causality Note: The acid catalyzes the formation of the iminium ion intermediate, which is necessary for the subsequent reduction.

-

Reduction: Add sodium triacetoxyborohydride portion-wise over 15 minutes. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting aldehyde.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure halogenated benzylamine.

Structure-Activity Relationships (SAR)

The biological activity of halogenated benzylamines is exquisitely sensitive to the nature and position of the halogen substituent. Understanding these relationships is critical for rational drug design.

A key principle in SAR is that even minor structural modifications can lead to significant changes in biological activity.[8] For example, in the development of antifungal benzylamines, it was found that halogen substituents on the benzyl ether side chain significantly influenced antimycotic potency.[9] Similarly, for phenylethanolamines, 2,5-dihalogenated derivatives were more potent β-receptor blockers than their 2,4-dihalogenated counterparts.[12]

The following table summarizes key SAR trends observed across various studies.

| Compound Class | Halogen/Position | Observed Activity Trend | Rationale / Putative Mechanism | Reference |

| Antifungal Benzylamines | Aromatic ether halogen | Potency is significantly influenced by the presence and position of halogens. | Halogens likely modulate lipophilicity for membrane penetration and/or optimize binding to the target enzyme, squalene epoxidase. | [9] |

| 17β-HSD3 Inhibitors | 4-chloro-phenoxy headgroup | The 4-chloro substituent is critical for potent, low nanomolar inhibition. | The chlorine atom likely forms a key interaction (e.g., hydrophobic or halogen bond) within the enzyme's active site. | [13] |

| Catecholamine Uptake Inhibitors | ortho-substitution on benzyl ring | ortho-substitution combined with a tertiary amine and a (2-chloroethyl) moiety leads to high potency and specificity. | The steric bulk at the ortho position may enforce a specific conformation required for optimal binding to the norepinephrine transporter. | [14] |

| EGF-R Kinase Inhibitors | meta-halogen on anilino ring | meta-halogen substitution leads to very potent compounds. | The substituted inhibitor creates favorable steric interactions within a hydrophobic pocket of the ATP binding domain. | [8] |

Key Therapeutic Applications

The versatility of the halogenated benzylamine scaffold has led to its exploration in a wide range of therapeutic areas.

Antifungal Agents

This is one of the most well-established applications. Benzylamine-type antimycotics, such as butenafine, function by inhibiting the enzyme squalene epoxidase.[15] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway. Its inhibition leads to a buildup of toxic squalene and a depletion of ergosterol, which is essential for fungal cell membrane integrity. This disruption ultimately results in fungal cell death.[15] Halogenation has been shown to modulate the potency of these agents, with specific substitution patterns leading to compounds with activity comparable or superior to established drugs like terbinafine and clotrimazole.[10][16]

Caption: Inhibition of the ergosterol biosynthesis pathway by halogenated benzylamines.

Central Nervous System (CNS) Agents

The benzylamine core is present in molecules with significant CNS activity.

-

Monoamine Oxidase (MAO) Inhibition: Derivatives of benzylamine are known to act as inhibitors of MAO-A and MAO-B, enzymes responsible for the degradation of neurotransmitters like serotonin and dopamine. Pargyline (N-methyl-N-propargylbenzylamine) is a classic example of an MAO inhibitor used as an antihypertensive and antidepressant.[17] Halogenation can be used to fine-tune the selectivity and potency for MAO isoforms.

-

Neurotransmitter Reuptake Inhibition: Halogenated benzylamines have been designed as potent inhibitors of catecholamine reuptake. Specifically, N-(2-chloroethyl)-N-ethyl-2-methylbenzylamine was shown to be a highly potent and selective inhibitor of norepinephrine accumulation over dopamine, suggesting potential applications in treating conditions related to noradrenergic dysfunction.[14]

Anticancer Therapeutics

Targeted inhibition of enzymes involved in cancer progression is a key strategy in modern oncology. Halogenated benzylamines have emerged as potent inhibitors in this area. For example, a series of substituted aryl benzylamines were designed as highly potent and selective inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3).[13] This enzyme is involved in the synthesis of androgens, and its inhibition is a potential therapeutic strategy for hormone-dependent prostate cancer. The most potent compounds in this series featured a chlorophenoxy group and exhibited IC₅₀ values in the low nanomolar range.[13]

Molecular Imaging Agents

The incorporation of radiohalogens, particularly iodine isotopes (¹²³I, ¹²⁴I, ¹²⁵I), transforms benzylamines into potential molecular imaging agents for Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET).[18] These radiolabeled molecules can be designed to bind to specific targets in the body (e.g., receptors, enzymes), allowing for non-invasive visualization and quantification of biological processes. Radioiodinated benzyl- and xylylamines have been evaluated as potential brain-imaging agents, demonstrating high initial brain uptake.[19] The ability to track the biodistribution of these compounds in real-time is invaluable for both diagnostic purposes and for accelerating drug development by confirming target engagement.[18][19]

A Validating Workflow: From Synthesis to Biological Evaluation

To demonstrate the practical application of the principles discussed, this section outlines a self-validating workflow for the discovery of novel halogenated benzylamine antifungals.

Caption: Iterative workflow for the discovery of antifungal halogenated benzylamines.

Detailed Protocol: Antifungal Susceptibility Testing (Microdilution Assay)

This protocol is a standard method for determining the Minimal Inhibitory Concentration (MIC) of a compound against a fungal pathogen.[9]

Objective: To determine the MIC of a synthesized halogenated benzylamine against Candida albicans.

Materials:

-

Synthesized halogenated benzylamine stock solution (e.g., 1 mg/mL in DMSO).

-

Candida albicans strain (e.g., ATCC 90028).

-

RPMI-1640 medium with L-glutamine, buffered with MOPS.

-

Sterile 96-well microtiter plates.

-

Spectrophotometer (for inoculum standardization).

-

Incubator (35°C).

Procedure:

-

Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar for 24 hours. Suspend several colonies in sterile saline. Adjust the suspension turbidity with a spectrophotometer to match a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

-

Compound Dilution: Perform a serial two-fold dilution of the halogenated benzylamine stock solution in the 96-well plate using RPMI medium. This will create a range of test concentrations (e.g., from 64 µg/mL down to 0.125 µg/mL).

-

Controls: Include a positive control well (inoculum only, no drug) and a negative control well (medium only).

-

Inoculation: Add the standardized fungal inoculum to each well (except the negative control). The final volume in each well should be 200 µL.

-

Incubation: Cover the plate and incubate at 35°C for 24-48 hours.

-

Reading Results: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control. This can be determined visually or by reading the optical density at 600 nm. Trustworthiness Check: The clear growth in the positive control and lack of growth in the negative control validate the assay's integrity.

Future Perspectives and Conclusion

The field of medicinal chemistry is continually evolving, and halogenated benzylamines are well-positioned to remain a significant compound class. Future research will likely focus on:

-

Multi-target Ligands: Designing single molecules that can interact with multiple targets, a promising strategy for complex diseases like cancer and neurodegenerative disorders.

-

Covalent Inhibitors: Utilizing the reactivity of specific halogenated benzylamine derivatives to form covalent bonds with their targets, leading to prolonged duration of action.

-

Bio-orthogonal Chemistry: Employing halogenated benzylamines as chemical probes to study biological systems without interfering with native processes.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 6. namiki-s.co.jp [namiki-s.co.jp]

- 7. Principles and applications of halogen bonding in medicinal chemistry and chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 9. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. EP3914582A1 - Process for preparation of halogenated benzylamine and intermediates therof - Google Patents [patents.google.com]

- 12. [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of uptake of catecholamines by benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Benzylamine - Wikipedia [en.wikipedia.org]

- 18. benthamopen.com [benthamopen.com]

- 19. Synthesis and tissue distribution study of iodine-labeled benzyl- and xylylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Substituted Benzylamines: A Cornerstone in Modern Synthesis and Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Benzylamine Scaffold

Substituted benzylamines are not merely simple organic molecules; they are privileged scaffolds that form the structural core of a vast array of biologically active compounds, from life-saving pharmaceuticals to advanced agrochemicals.[1][2] Their unique combination of a rigid aromatic ring and a flexible amino-containing side chain allows for precise three-dimensional interactions with biological targets, making them indispensable building blocks in drug discovery.[3][4] The ability to readily modify both the aromatic ring and the nitrogen atom provides a powerful platform for tuning a molecule's pharmacokinetic and pharmacodynamic properties. This guide offers a comprehensive review of the principal synthetic routes to substituted benzylamines and explores their most significant chemical transformations, providing researchers with the foundational knowledge and practical protocols necessary to leverage this versatile molecular framework.

Part 1: Core Synthetic Methodologies for Substituted Benzylamines

The efficient construction of the benzylamine skeleton is a central challenge in organic synthesis. The choice of method is often dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the reaction. Here, we dissect the most robust and widely adopted strategies.

Reductive Amination: The Workhorse Strategy

Reductive amination is arguably the most versatile and widely employed method for synthesizing substituted secondary and tertiary amines.[1] The reaction proceeds by the condensation of a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ by a selective reducing agent.[5][6]

Causality and Experimental Insight: The key to a successful reductive amination is the choice of reducing agent. The ideal reagent must be powerful enough to reduce the C=N double bond of the imine but gentle enough to avoid reducing the starting carbonyl group.[7] Sodium borohydride (NaBH₄) is often used when the imine is pre-formed (indirect reductive amination), while milder reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred for direct, one-pot procedures where the carbonyl, amine, and reducing agent are mixed together.[7][8] The latter approach is generally more convenient and efficient.

Workflow: Direct Reductive Amination

Caption: Direct Reductive Amination Workflow.

Table 1: Comparison of Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| NaBH(OAc)₃ | Acetic Acid, DCE, Room Temp | Mild, selective, high functional group tolerance | Stoichiometric, produces acetate waste |

| NaBH₃CN | Methanol, pH 5-6 | Effective for one-pot reactions | Highly toxic (HCN byproduct), moisture sensitive |

| H₂/Catalyst (Pd, Pt, Ni) | High Pressure, Various Solvents | "Green" (no hydride waste), scalable | Requires specialized equipment, catalyst can be expensive/pyrophoric |

| Benzylamine-borane | Neutral, 4Å molecular sieves | Stoichiometric, avoids toxic byproducts | Less effective for hindered ketones[7] |

Experimental Protocol: Synthesis of N-Benzyl-4-methoxybenzylamine via Reductive Amination [7][9]

-

Imine Formation: To a solution of 4-methoxybenzaldehyde (1.36 g, 10 mmol) and benzylamine (1.18 g, 11 mmol) in methanol (25 mL), add 4 Å molecular sieves (5 g).

-

Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the formation of the imine by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (0.42 g, 11 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1 hour. Quench the reaction by the slow addition of water (20 mL).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure secondary amine.

The Gabriel Synthesis: A Classic Route to Primary Benzylamines

The Gabriel synthesis is a robust and time-tested method for preparing pure primary amines, free from the over-alkylation products (secondary and tertiary amines) that can plague other methods.[10][11] The key is the use of phthalimide as a protected source of ammonia.

Causality and Experimental Insight: The N-H proton of phthalimide is acidic (pKa ≈ 8.3) due to the two adjacent electron-withdrawing carbonyl groups.[12] This allows for easy deprotonation by a mild base like potassium carbonate to form the potassium phthalimide salt. This salt contains a nucleophilic nitrogen anion that readily participates in an Sₙ2 reaction with a primary alkyl halide, such as benzyl bromide.[13] The final, and often crucial, step is the cleavage of the N-alkylphthalimide intermediate. Hydrazinolysis (reaction with hydrazine) is the most common method, as it forms a stable phthalhydrazide byproduct that precipitates out of solution, driving the reaction to completion.[12][13]

Mechanism: The Gabriel Synthesis

Caption: Key steps of the Gabriel Synthesis.

Experimental Protocol: Synthesis of Benzylamine via Gabriel Synthesis [12]

-

N-Alkylation: In a 250-mL round-bottomed flask, combine potassium phthalimide (18.5 g, 0.1 mol), benzyl chloride (12.7 g, 0.1 mol), and N,N-dimethylformamide (DMF) (100 mL).

-

Heating: Heat the mixture with stirring in an oil bath at 80-90 °C for 2 hours.

-

Isolation of Intermediate: Allow the reaction to cool to room temperature. Pour the mixture into 300 mL of cold water with vigorous stirring. The solid N-benzylphthalimide will precipitate. Collect the crude product by suction filtration and wash with water. The yield of crude product is typically 75-80%.

-

Hydrazinolysis: Combine the crude N-benzylphthalimide (23.7 g, 0.1 mol), hydrazine hydrate (85%, 7 mL), and methanol (80 mL) in a 250-mL round-bottomed flask.

-

Reflux: Reflux the mixture for 1 hour. A dense white precipitate of phthalhydrazide will form.

-

Work-up: After cooling, add concentrated HCl (20 mL) and reflux for another 15 minutes to ensure complete precipitation. Filter the solid and wash it with methanol.

-

Isolation of Amine: Combine the filtrate and washings. Make the solution strongly alkaline with concentrated sodium hydroxide (NaOH). Extract the resulting mixture with diethyl ether (2 x 50 mL).

-

Purification: Dry the combined ether extracts over anhydrous sodium sulfate, filter, and evaporate the solvent. Distill the residual oil to obtain pure benzylamine (boiling point 183-186 °C). The typical yield is 60-70%.[12]

Direct N-Alkylation of Alcohols: A Greener Approach

Modern synthetic chemistry emphasizes sustainability and atom economy. The direct amination of alcohols, often termed the "borrowing hydrogen" or "hydrogen autotransfer" methodology, represents a significant advance.[14][15][16] This approach avoids the pre-functionalization of the alcohol to a halide and uses readily available ammonia or primary amines as the nitrogen source.[17][18]

Causality and Experimental Insight: This catalytic cycle involves three key steps: (1) The metal catalyst (often Nickel or Ruthenium) temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde in situ.[19] (2) The aldehyde then condenses with the amine (e.g., ammonia) to form an imine. (3) The catalyst then returns the "borrowed" hydrogen to the imine, reducing it to the final amine product.[19] A significant challenge is preventing over-alkylation of the newly formed primary amine.[14][15] Recent research has focused on developing selective heterogeneous catalysts, such as commercially available Nickel catalysts, that favor the formation of primary benzylamines.[14][17][18]

Part 2: Key Reactions and Transformations of Substituted Benzylamines

Once synthesized, substituted benzylamines serve as versatile intermediates for constructing more complex molecular architectures.

N-Acylation: Formation of Amides

The reaction of a benzylamine with an acylating agent to form an N-benzylamide is a fundamental and highly reliable transformation.[20] Amides are prevalent in pharmaceuticals and are generally more stable and less basic than their parent amines.

Causality and Experimental Insight: The reaction is a nucleophilic acyl substitution. The lone pair of the benzylamine's nitrogen atom attacks the electrophilic carbonyl carbon of an acylating agent (e.g., acyl chloride, anhydride). A base, such as triethylamine or pyridine, is typically added to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, preventing the protonation and deactivation of the starting benzylamine.[21] Milder, continuous-flow methods using acetonitrile as both the acetylating agent and solvent over an alumina catalyst have also been developed for a greener approach.[22][23]

Mechanism: N-Acylation with an Acyl Chloride

Caption: Nucleophilic acyl substitution mechanism.

Experimental Protocol: General Procedure for N-Acetylation [21]

-

Setup: Dissolve the substituted benzylamine (1.0 eq.) and triethylamine (1.2 eq.) in a suitable solvent like dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Addition: Cool the solution to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours until completion (monitored by TLC).

-

Work-up: Quench the reaction with water. Separate the organic layer, and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting N-benzylacetamide can be purified by recrystallization or column chromatography if necessary.

N-Alkylation: Building Secondary and Tertiary Amines

Further alkylation of a primary or secondary benzylamine is a straightforward way to introduce additional diversity. The reaction typically proceeds via an Sₙ2 mechanism with an alkyl halide.[24]

Causality and Experimental Insight: As with any Sₙ2 reaction involving amines, over-alkylation is a primary concern.[25] A primary amine can react with an alkyl halide to form a secondary amine, which can then react again to form a tertiary amine, and finally a quaternary ammonium salt.[25] To achieve mono-alkylation, it is common to use a large excess of the starting amine relative to the alkylating agent. This ensures that the alkyl halide is more likely to encounter a molecule of the starting amine rather than the more substituted (and often more nucleophilic) product.

Cyclization Reactions: Constructing Heterocyclic Scaffolds

Benzylamines are excellent precursors for the synthesis of nitrogen-containing heterocycles, which are of immense interest in medicinal chemistry. For example, a base-mediated cyclization reaction between 2-nitrobenzyl alcohol and benzylamine can be used to construct quinazolines in a one-step process.[26] Similarly, substituted anilinopropanamides can be converted to N-benzyl derivatives which then undergo facile ring closure to yield 1,2,3,4-tetrahydroquinolines.[27] These reactions create complex, rigid structures from simple, flexible starting materials, which is a powerful strategy in drug design.

Conclusion

The synthesis and derivatization of substituted benzylamines remain a vibrant and essential area of organic chemistry. While classic methods like reductive amination and the Gabriel synthesis continue to be mainstays in the laboratory, modern catalytic approaches are paving the way for more efficient and sustainable routes. A thorough understanding of the mechanisms, advantages, and limitations of each synthetic method allows the research scientist to make informed decisions, enabling the rapid and efficient construction of novel molecular entities for applications in drug development and beyond.

References

- 1. ias.ac.in [ias.ac.in]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]

- 6. fiveable.me [fiveable.me]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. brainly.com [brainly.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 15. research.rug.nl [research.rug.nl]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. pubs.aip.org [pubs.aip.org]

- 27. Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline [scirp.org]

An In-depth Technical Guide to the Biological Activity of Fluorinated and chlorinated Aromatic Compounds

Foreword: The Halogen Effect in Biological Systems